molecular formula C11H13IO3 B13683408 Ethyl 3-Hydroxy-3-(3-iodophenyl)propanoate

Ethyl 3-Hydroxy-3-(3-iodophenyl)propanoate

Cat. No.: B13683408
M. Wt: 320.12 g/mol
InChI Key: XMKAKTBFXJCAKO-UHFFFAOYSA-N
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Description

Ethyl 3-Hydroxy-3-(3-iodophenyl)propanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-Hydroxy-3-(3-iodophenyl)propanoate typically involves the esterification of 3-Hydroxy-3-(3-iodophenyl)propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product with high purity .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 3-Hydroxy-3-(3-iodophenyl)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-Hydroxy-3-(3-iodophenyl)propanoate involves its interaction with various molecular targets depending on the context of its use. In biochemical pathways, it may act as a substrate for enzymes that catalyze ester hydrolysis or other transformations. The iodine atom in the phenyl ring can also participate in halogen bonding interactions, influencing the compound’s reactivity and binding properties .

Comparison with Similar Compounds

Uniqueness: Ethyl 3-Hydroxy-3-(3-iodophenyl)propanoate is unique due to the presence of the iodine atom in the phenyl ring, which imparts distinct reactivity and potential for halogen bonding interactions. This makes it a valuable compound for specific applications in organic synthesis and research .

Properties

Molecular Formula

C11H13IO3

Molecular Weight

320.12 g/mol

IUPAC Name

ethyl 3-hydroxy-3-(3-iodophenyl)propanoate

InChI

InChI=1S/C11H13IO3/c1-2-15-11(14)7-10(13)8-4-3-5-9(12)6-8/h3-6,10,13H,2,7H2,1H3

InChI Key

XMKAKTBFXJCAKO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=CC(=CC=C1)I)O

Origin of Product

United States

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